![molecular formula C18H17ClN4O2 B2731337 3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905765-11-9](/img/structure/B2731337.png)
3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It has been extensively researched due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole and assessed their antimicrobial properties. Some compounds, derived from reactions involving similar structures, demonstrated good or moderate activities against a range of microorganisms, highlighting their potential as antimicrobial agents. The synthesis process involved reactions of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with promising antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural and Electronic Properties
The structural and electronic properties of triazole derivatives, including compounds structurally related to "3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one," have been extensively studied. Techniques such as X-ray diffraction and density functional theory (DFT) calculations were used to determine molecular structures and explore their electronic characteristics. These studies provide insights into the compounds' molecular conformations and potential interactions, which could inform their applications in material science or drug design (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, & Selami, 2011).
Lipase and α-Glucosidase Inhibition
A study on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide focused on their inhibition of lipase and α-glucosidase enzymes. Such inhibitory activity suggests potential applications in treating conditions like obesity and diabetes by regulating lipid digestion and glucose metabolism. Compounds exhibiting significant inhibitory effects could serve as leads for the development of new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Anticancer Evaluation
The anticancer potential of some 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives was evaluated against a panel of cancer cell lines. This research underscores the importance of triazine derivatives in developing new anticancer drugs. By understanding their mechanisms of action against various cancer types, researchers can design more effective treatments (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
properties
IUPAC Name |
3-(4-chloroanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-25-15-9-3-12(4-10-15)11-16-17(24)21-18(23-22-16)20-14-7-5-13(19)6-8-14/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHRGROYZHUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.